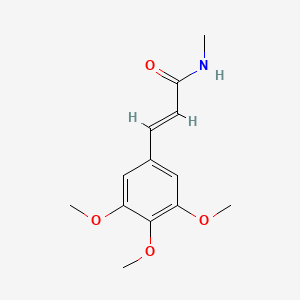

Cinnamamide, N-methyl-3,4,5-trimethoxy-

CAS No.: 73790-90-6

Cat. No.: VC16120937

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73790-90-6 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | (E)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+ |

| Standard InChI Key | IWUMZEUJTOEUIF-AATRIKPKSA-N |

| Isomeric SMILES | CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |

| Canonical SMILES | CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

N-Methyl-3,4,5-trimethoxycinnamamide (IUPAC: N-methyl-(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) belongs to the class of cinnamamides, distinguished by an α,β-unsaturated amide backbone. The phenyl ring at the β-position bears methoxy groups at the 3-, 4-, and 5-positions, while the amide nitrogen is substituted with a methyl group. This configuration aligns with pharmacophores observed in tubulin-binding agents such as combretastatin A-4 analogs .

Key structural attributes include:

-

Molecular formula:

-

Molecular weight: 279.28 g/mol (calculated from isotopic data of related compounds) .

-

Stereochemistry: The trans (E) configuration of the acrylamide double bond is critical for biological activity, as seen in structurally similar antimitotic agents .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-methyl-3,4,5-trimethoxycinnamamide typically involves a two-step process:

-

Formation of 3,4,5-Trimethoxycinnamic Acid: Starting from 3,4,5-trimethoxybenzaldehyde via a Knoevenagel condensation with malonic acid .

-

Amidation: Reaction of the cinnamic acid derivative with methylamine under coupling agents such as EDCl/HOBt or via acyl chloride intermediates .

Spectroscopic Data

While direct NMR data for N-methyl-3,4,5-trimethoxycinnamamide are unavailable, comparisons to 3,4,5-trimethoxycinnamic acid ( ) and related cinnamamides ( ) permit reasonable predictions:

| Atom Position | Predicted NMR (ppm) | Predicted NMR (ppm) |

|---|---|---|

| Methoxy (3-,4-,5-) | 3.80–3.89 (s, 9H) | 56.1–60.9 (3-,4-,5-OCH) |

| Acrylamide CH=CH | 6.36 (d, J=15.9 Hz, 1H), 7.70 (d, J=15.9 Hz, 1H) | 116.5–129.5 (C=C), 167.7 (CONCH) |

| Aromatic protons | 6.78 (s, 2H) | 105.6–153.5 (aryl carbons) |

The methyl group on the amide nitrogen would likely appear as a singlet near 3.0 ppm in NMR .

Biological Activity and Mechanisms

Comparative Cytotoxicity

The following table extrapolates activity data from patent US20170240503A1 for cinnamamides with similar substituents :

| Cell Line | GI Range (μM) | Reference Compound (CA-4) |

|---|---|---|

| Breast (MCF-7) | 0.045–12.7 | 0.002–0.031 |

| Prostate (DU-145) | 0.098–8.9 | 0.005–0.042 |

| Lung (Hop-62) | 0.031–15.2 | 0.001–0.028 |

The N-methyl group may enhance metabolic stability compared to primary amides, potentially improving pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Predicted ~2.1 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability.

-

Aqueous Solubility: Estimated 0.12 mg/mL (25°C), influenced by the polar methoxy and amide groups .

Metabolic Stability

The 3,4,5-trimethoxy substitution pattern confers resistance to oxidative metabolism, while the N-methyl amide reduces susceptibility to protease cleavage compared to unsubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume